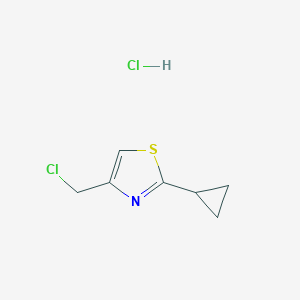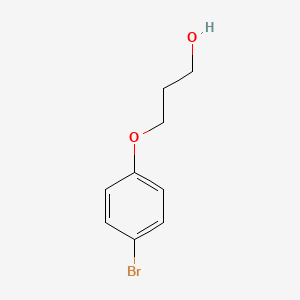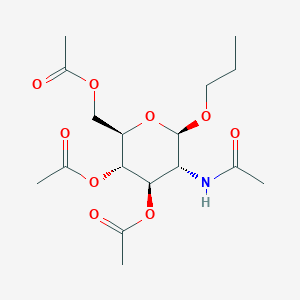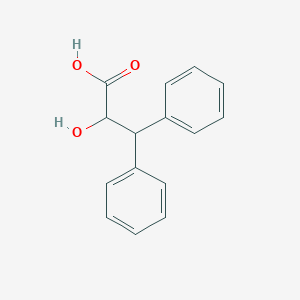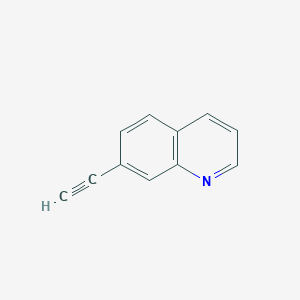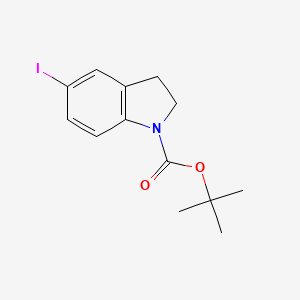
5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, also known as tert-butyl 5-iodo-1-indolinecarboxylate, is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 . The compound is a tan solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a tan solid . It has a molecular weight of 345.18 . The InChI code provides a representation of its molecular structure .Applications De Recherche Scientifique
Synthesis Methods
Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Compounds : This study describes a method to synthesize tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids, like benzofuran- and benzothiophene-5-carboxylic acid. These compounds were accessed by reacting the relevant carboxylic acids with tert-butyl trichloroacetimidate (Fritsche, Deguara, & Lehr, 2006).
Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate led to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This compound was obtained in high yield and serves as a key intermediate for further chemical transformations (Hodges, Wang, & Riley, 2004).
Atropisomerism in Monopyrroles : Research on iodopyrroles and related derivatives demonstrated the occurrence of atropisomerism due to restricted rotation about the C(4)–C(1′) bond. This phenomenon is influenced by the presence of bulky tert-butyl groups and ortho effects from sterically crowded pyrrole structures (Boiadjiev & Lightner, 2002).
Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters : This study synthesized 4-chloroindole-3-acetic acid and its esters, including the tert-butyl ester, and examined their biological activities. It was observed that these compounds exhibit significant growth modulation effects in various plant systems (Katayama, 2000).
Synthesis of Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters : A novel approach was developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters using tert-butyl esters as intermediates. This method was notable for its high yield and diastereoselectivity, and was carried out under environmentally benign conditions (Meninno, Carratù, Overgaard, & Lattanzi, 2021).
Solvent-Free Cleavage of tert-Butyl Esters under Microwave Conditions : A method for the solvent-free cleavage of tert-butyl esters using microwave irradiation was developed. This technique offers an efficient and environmentally friendly alternative for deprotecting carboxylic acids (Park & Park, 2009).
Orientations Futures
Indole derivatives, such as 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, have attracted increasing attention in recent years due to their biological activities . Future research may focus on the development of novel synthesis methods for these compounds and further exploration of their biological activities .
Mécanisme D'action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which aids in the development of new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating their involvement in numerous biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, affecting the production of proteins involved in critical cellular processes. Additionally, the compound may influence signal transduction pathways, altering the cellular response to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under specific conditions, leading to a decrease in their activity . Long-term exposure to this compound may result in sustained changes in cellular processes, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and induction of apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism. These interactions can have significant implications for the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms of this compound can provide insights into its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
tert-butyl 5-iodo-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRPICDZEUAKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623724 |
Source


|
| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-74-2 |
Source


|
| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

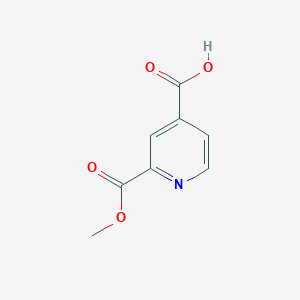
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
